Ramoplanin

説明

特性

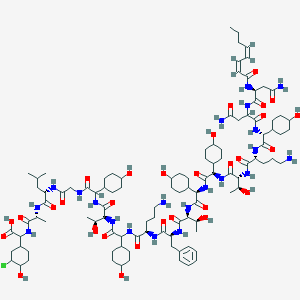

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBZBQUUCNYWOK-YIOPJBSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H170ClN21O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2254.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76168-82-6 | |

| Record name | Ramoplanin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076168826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramoplanin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ramoplanin's Assault on the Bacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of ramoplanin, a potent lipoglycodepsipeptide antibiotic, against bacterial cell walls. The document details the molecular interactions, key inhibitory steps, and the experimental evidence that underpins our current understanding.

Core Mechanism: Sequestration of Lipid II and Inhibition of Transglycosylation

Ramoplanin exerts its bactericidal activity primarily by targeting and inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The core of its mechanism lies in the specific recognition and sequestration of Lipid II , the pivotal precursor for the polymerization of the glycan backbone of peptidoglycan.[1][2][3][4][5][6]

Ramoplanin binds to Lipid II as a dimer, forming a stable 2:1 complex.[2][4][7][8][9] This binding event physically obstructs the utilization of Lipid II by peptidoglycan glycosyltransferases (also known as transglycosylases), the enzymes responsible for elongating the glycan chains.[1][2][4] By sequestering its substrate, ramoplanin effectively halts the transglycosylation step of cell wall biosynthesis.[1][10]

While the primary target is the transglycosylation step via Lipid II binding, a weaker, secondary inhibitory effect on the MurG transferase, which synthesizes Lipid II from Lipid I, has also been reported.[1][11] This suggests a dual-action mechanism, with a pronounced preference for inhibiting the later stage of peptidoglycan precursor polymerization.

At concentrations at or above the minimal bactericidal concentration (MBC), ramoplanin can also induce depolarization of the bacterial cytoplasmic membrane, which may contribute to its rapid bactericidal activity.[10][12][13]

The following diagram illustrates the peptidoglycan synthesis pathway and the inhibitory action of ramoplanin.

References

- 1. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of ramoplanin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alanine Scan of [L-Dap2]Ramoplanin A2 Aglycon: Assessment of the Importance of Each Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]

- 8. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of protein on ramoplanin broth microdilution minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases [pubmed.ncbi.nlm.nih.gov]

- 12. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Ramoplanin: A Technical Guide to its Discovery, Origin, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramoplanin is a potent lipoglycodepsipeptide antibiotic complex first discovered in 1984 through a targeted screening program for novel cell wall active agents by Biosearch Italia (formerly Gruppo Lepetit SPA, Italy).[1] It is produced by the fermentation of the actinomycete Actinoplanes ramoplaninifer (strain ATCC 33076), an organism originally isolated from a soil sample in India.[2][3][4] The Ramoplanin complex consists of three main components, designated A1, A2, and A3, which differ in the fatty acid side chain attached to the N-terminus of the peptide core.[1][5][6] Of these, Ramoplanin A2 is the most abundant and clinically relevant component.[1]

This technical guide provides an in-depth overview of the discovery, origin, and key characteristics of Ramoplanin, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

Discovery and Origin

The discovery of Ramoplanin was the result of a deliberate search for antibiotics with a specific mechanism of action. The screening program utilized a differential growth assay with Staphylococcus aureus and its L-form, a variant lacking a cell wall. This approach allowed for the selective identification of compounds that specifically inhibit bacterial cell wall biosynthesis.[1] The producing organism, initially identified as Actinoplanes sp. ATCC 33076, was later classified as a new species, Actinoplanes ramoplaninifer.[4]

Producing Organism

Experimental Protocols

Fermentation of Actinoplanes ramoplaninifer ATCC 33076

A detailed protocol for the fermentation of Actinoplanes ramoplaninifer ATCC 33076 is outlined below, based on the original discovery and subsequent process development.

1. Culture and Inoculum Preparation:

-

Rehydration of Lyophilized Culture: Aseptically rehydrate the lyophilized pellet of Actinoplanes ramoplaninifer ATCC 33076 with 0.5 to 1.0 ml of ATCC Medium 1877 (ISP Medium 1). Transfer the suspension to a tube containing 5 to 6 ml of the same broth.

-

Initial Growth: Incubate the broth culture at 30°C for 7 days.

-

Inoculum Development: Use several drops of the resulting suspension to inoculate a second tube of ATCC Medium 551 (Oatmeal agar) or a suitable liquid seed medium. Incubate at 30°C for 7 days to generate a vegetative inoculum for production fermentation.

2. Production Fermentation:

-

Production Medium: A variety of complex media have been used for Ramoplanin production. A representative medium composition is as follows:

-

Glucose: 20 g/L

-

Soybean meal: 15 g/L

-

Yeast extract: 5 g/L

-

CaCO₃: 2 g/L

-

(NH₄)₂SO₄: 3 g/L

-

Trace element solution

-

-

Fermentation Parameters:

-

Temperature: 30°C

-

pH: Maintained around 7.0

-

Aeration: 1 volume of air per volume of medium per minute (vvm)

-

Agitation: 250-300 rpm

-

Fermentation time: 5-7 days

-

Extraction and Purification of Ramoplanin

The following protocol describes the extraction and purification of the Ramoplanin complex from the fermentation broth.

1. Mycelial Separation:

-

Adjust the pH of the whole fermentation broth to 3.0 with an acid (e.g., sulfuric acid).

-

Separate the mycelial cake from the broth by filtration or centrifugation. The majority of Ramoplanin is associated with the mycelium.

2. Extraction:

-

Extract the mycelial cake twice with an equal volume of a polar organic solvent such as ethanol or acetone with stirring.[7]

-

Combine the solvent extracts.

3. Initial Purification:

-

Concentrate the combined extracts under vacuum to remove the organic solvent.

-

The resulting aqueous concentrate is then subjected to a primary purification step, often involving adsorption chromatography on a macroporous resin (e.g., Amberlite XAD series or similar).[7]

-

Wash the resin with water to remove polar impurities.

-

Elute the Ramoplanin complex with a gradient of an organic solvent such as methanol or acetonitrile in water.

4. Chromatographic Separation of Ramoplanin Factors:

-

The partially purified Ramoplanin complex is further resolved into its individual components (A1, A2, and A3) using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) is employed.[7]

-

The fractions corresponding to Ramoplanin A1, A2, and A3 are collected, and the solvents are removed by lyophilization.

Structure Elucidation

The chemical structure of Ramoplanin was elucidated using a combination of spectroscopic and chemical methods.

1. Amino Acid Analysis:

-

Acid hydrolysis of Ramoplanin followed by amino acid analysis revealed the presence of several common and uncommon amino acids, including D-amino acids.

2. Mass Spectrometry (MS):

-

Fast Atom Bombardment (FAB-MS) and other mass spectrometric techniques were used to determine the molecular weight of the Ramoplanin components and to obtain fragmentation patterns for sequencing.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Extensive one- and two-dimensional NMR experiments (¹H, ¹³C, COSY, NOESY) were crucial for the complete sequence determination and the elucidation of the three-dimensional structure of Ramoplanin A2 in solution.[6][8][9]

Mechanism of Action

Ramoplanin exerts its bactericidal effect by inhibiting a late stage of peptidoglycan biosynthesis in Gram-positive bacteria. It specifically targets and sequesters Lipid II, a crucial precursor molecule in the cell wall synthesis pathway. By binding to Lipid II, Ramoplanin prevents its utilization by transglycosylases, thereby blocking the polymerization of the peptidoglycan chains. This leads to the disruption of cell wall integrity and ultimately cell death.[10]

References

- 1. wise.fau.edu [wise.fau.edu]

- 2. A-16686, a new antibiotic from Actinoplanes. I. Fermentation, isolation and preliminary physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics [mdpi.com]

- 4. Classification of Actinoplanes sp. ATCC 33076, an actinomycete that produces the glycolipodepsipeptide antibiotic ramoplanin, as Actinoplanes ramoplaninifer sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ramoplanin (A-16686), a new glycolipodepsipeptide antibiotic. III. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ramoplanin (A-16686), a new glycolipodepsipeptide antibiotic. IV. Complete sequence determination by homonuclear 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

Ramoplanin A2: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramoplanin A2 is a potent glycolipodepsipeptide antibiotic naturally produced by the actinomycete Actinoplanes sp. ATCC 33076. It is the major component of the ramoplanin complex and has demonstrated significant bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its unique mechanism of action, which involves the sequestration of Lipid II, a crucial precursor in bacterial cell wall biosynthesis, makes it a promising candidate for combating antibiotic resistance. This technical guide provides an in-depth overview of the chemical structure and the physicochemical and biological properties of Ramoplanin A2, along with detailed experimental methodologies.

Chemical Structure

Ramoplanin A2 is a complex molecule characterized by a 17-amino acid cyclic depsipeptide core. This core is N-acylated with a 7-methylocta-2,4-dienoyl lipid side chain and is glycosylated with a dimannosyl moiety. The cyclic structure is formed by an ester linkage between the C-terminal carboxyl group of L-hydroxyphenylglycine (Hpg) at position 17 and the side-chain hydroxyl group of D-hydroxyasparagine (HAsn) at position 2.

Key Structural Features:

-

Peptide Core: A 17-membered ring composed of a mix of proteinogenic and non-proteinogenic amino acids, including several D-amino acids and hydroxyphenylglycine residues.

-

Lipid Tail: An N-terminal 7-methylocta-2,4-dienoic acid, which plays a crucial role in anchoring the molecule to the bacterial membrane.

-

Disaccharide Moiety: A dimannosyl group attached to the side chain of the Hpg residue at position 11.

-

Depsipeptide Bond: An ester linkage that cyclizes the peptide backbone.

Physicochemical Properties of Ramoplanin A2

The physicochemical properties of Ramoplanin A2 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁₉H₁₅₄ClN₂₁O₄₀ | [1][2] |

| Molecular Weight | 2554.1 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water (10 mg/mL) and DMSO. | [3][4] |

| CAS Number | 81988-88-7 | [2] |

Biological Properties

Mechanism of Action

Ramoplanin A2 exerts its potent bactericidal activity by inhibiting a late stage of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall. Unlike many other antibiotics that target enzymes directly, Ramoplanin A2 sequesters the substrate Lipid II. This sequestration prevents the utilization of Lipid II by transglycosylases and transpeptidases, thereby halting the elongation and cross-linking of the peptidoglycan layer. This disruption leads to the loss of cell wall integrity and subsequent cell death.

Antimicrobial Activity

Ramoplanin A2 demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including clinically important antibiotic-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ramoplanin A2 against selected pathogens.

| Organism | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | ATCC 25923 | 2 | - | - | [5] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 2.0 | - | - | [6] |

| Enterococcus faecium (VRE) | Clinical Isolates | - | - | 0.5 | [7] |

| Clostridium difficile | 105 Clinical Isolates | 0.03 - 0.5 | 0.25 | 0.25 | [1] |

| Streptococcus pneumoniae | Penicillin-resistant | 2.0 | - | - | [6] |

| Enterococcus spp. | Vancomycin-resistant | - | - | 0.5 | [7] |

Experimental Protocols

Structure Elucidation by X-ray Crystallography

The three-dimensional structure of Ramoplanin A2 was determined by X-ray crystallography, providing critical insights into its dimeric nature and interaction with membranes.

Methodology:

-

Crystallization:

-

Ramoplanin A2 is dissolved in an aqueous solution containing a detergent to mimic a membrane environment.

-

Crystals are grown using the hanging drop vapor diffusion method at room temperature.

-

A typical crystallization condition involves a reservoir solution containing polyethylene glycol (PEG) as the precipitant, a buffer to maintain a specific pH (e.g., MES pH 6.5), and a salt (e.g., ammonium sulfate).

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source using a specific wavelength (e.g., 1.0 Å).

-

Data are collected over a range of rotation angles using a suitable detector (e.g., CCD detector).

-

-

Structure Solution and Refinement:

-

The diffraction data are processed, and the structure is solved using molecular replacement or heavy atom derivatization.

-

The initial model is refined against the experimental data to obtain the final high-resolution structure.

-

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 3. pnas.org [pnas.org]

- 4. A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 6. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Sequestration of Lipid II by Ramoplanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramoplanin is a potent lipoglycodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves the sequestration of the essential peptidoglycan precursor Lipid II, makes it a subject of intense research and a promising candidate for combating antibiotic resistance.[1] This technical guide provides a comprehensive overview of the core mechanism of Ramoplanin's activity, supported by quantitative data and detailed experimental protocols for studying its interaction with Lipid II.

Core Mechanism: Sequestration of Lipid II

The primary mode of action of Ramoplanin is the disruption of bacterial cell wall biosynthesis by targeting and sequestering Lipid II.[1] Lipid II is a crucial lipid-linked precursor molecule essential for the synthesis of peptidoglycan, the major component of the bacterial cell wall. By binding to Lipid II on the outer leaflet of the bacterial cytoplasmic membrane, Ramoplanin effectively prevents its utilization by peptidoglycan glycosyltransferases (penicillin-binding proteins), thereby inhibiting the polymerization of the glycan chains and ultimately leading to cell death.[1][3]

A key feature of Ramoplanin's mechanism is its dimerization.[3] Ramoplanin monomers associate to form a dimeric complex, which then binds to Lipid II in a 2:1 stoichiometric ratio.[1][3] This high-affinity interaction is primarily with the pyrophosphate and N-acetylmuramic acid (MurNAc) moieties of Lipid II.[4] This binding event physically obstructs the access of cell wall synthesizing enzymes to their substrate, leading to the cessation of peptidoglycan formation.[1]

Caption: Mechanism of Lipid II sequestration by Ramoplanin.

Quantitative Data

The efficacy of Ramoplanin and its interaction with Lipid II have been quantified through various in vitro studies. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ramoplanin

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) ATCC 25923 | 2.0[2] |

| Staphylococcus aureus (MRSA) | 2.0[1] |

| Coagulase-negative staphylococci | up to 8.0[1] |

| Streptococci | 2.0[1] |

| Pneumococci (including penicillin-resistant) | 2.0[1] |

| Corynebacterium sp. | 2.0[1] |

| Propionibacterium acnes | 2.0[1] |

| Vancomycin-resistant Enterococcus faecium (VRE) | 1.0[1] |

Table 2: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Method |

| Apparent Dissociation Constant (Kd) | ||

| Ramoplanin : Lipid II | 10-100 nM[1] | Job Titration |

| 50% Inhibitory Concentration (IC50) | ||

| Transglycosylation Inhibition | 0.25 x MIC[2] | In vitro enzyme assay |

| MurG Inhibition | 20 x MIC[2] | In vitro enzyme assay |

Experimental Protocols

The study of Ramoplanin's interaction with Lipid II relies on a variety of biophysical and microbiological techniques. This section provides detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of Ramoplanin against Gram-positive bacteria.[5]

Materials:

-

Ramoplanin stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a fresh colony of the test bacterium into CAMHB and incubate at 37°C until it reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Prepare Ramoplanin Dilutions:

-

Perform serial two-fold dilutions of the Ramoplanin stock solution in CAMHB across the wells of a 96-well plate. Typically, a range of concentrations from 64 µg/mL to 0.06 µg/mL is tested.

-

Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the Ramoplanin dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of Ramoplanin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Caption: Workflow for MIC determination by broth microdilution.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics and affinity between Ramoplanin and Lipid II.[2][6]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., L1 chip for lipid vesicles)

-

Lipid II-containing liposomes

-

Ramoplanin solutions of varying concentrations

-

Running buffer (e.g., HBS-P buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM NaOH)

Procedure:

-

Liposome Preparation and Immobilization:

-

Prepare small unilamellar vesicles (SUVs) containing a defined concentration of Lipid II and a carrier lipid (e.g., DOPC).

-

Immobilize the Lipid II-containing liposomes onto the L1 sensor chip surface according to the manufacturer's instructions. A control flow cell with liposomes lacking Lipid II should also be prepared.

-

-

Binding Analysis:

-

Equilibrate the sensor surface with running buffer.

-

Inject a series of Ramoplanin solutions at different concentrations (e.g., ranging from nanomolar to micromolar) over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time during the association phase (Ramoplanin injection) and the dissociation phase (buffer flow).

-

-

Regeneration:

-

After each Ramoplanin injection, regenerate the sensor surface by injecting the regeneration solution to remove bound Ramoplanin.

-

-

Data Analysis:

-

Subtract the signal from the control flow cell to correct for non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

-

Caption: Workflow for SPR analysis of Ramoplanin-Lipid II binding.

Fluorescence Anisotropy Competition Assay

This assay measures the binding of Ramoplanin to Lipid II by observing the displacement of a fluorescently labeled Lipid II analogue.[7]

Materials:

-

Fluorescently labeled Lipid II analogue (e.g., NBD-Lipid II)

-

Ramoplanin solutions of varying concentrations

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Triton X-100)

-

Fluorometer capable of measuring fluorescence anisotropy

-

Black, low-binding 384-well plates

Procedure:

-

Assay Setup:

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled Lipid II analogue to each well.

-

Add increasing concentrations of Ramoplanin to the wells.

-

Include control wells with only the fluorescent probe (maximum anisotropy) and buffer only (background).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

-

Measurement:

-

Measure the fluorescence anisotropy of each well using a fluorometer with appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence anisotropy values as a function of the Ramoplanin concentration.

-

The decrease in anisotropy indicates the displacement of the fluorescent probe by Ramoplanin.

-

Fit the data to a competitive binding equation to determine the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ) of Ramoplanin for Lipid II.

-

References

- 1. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wise.fau.edu [wise.fau.edu]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Fluorescence anisotropy assays for high throughput screening of compounds binding to lipid II, PBP1b, FtsW and MurJ - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramoplanin's Activity Against Gram-Positive Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramoplanin is a potent lipoglycodepsipeptide antibiotic demonstrating significant bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its unique mechanism of action, involving the inhibition of bacterial cell wall synthesis through sequestration of Lipid II, distinguishes it from many current antibiotic classes and makes it a subject of considerable interest for tackling antimicrobial resistance. This technical guide provides an in-depth overview of Ramoplanin's antimicrobial activity, mechanism of action, and detailed experimental protocols for its evaluation.

Introduction

The emergence and spread of antibiotic-resistant Gram-positive bacteria represent a critical global health challenge. Ramoplanin, a complex of related molecules (A1, A2, and A3) produced by Actinoplanes sp., has been identified as a promising candidate to address this threat.[1] It exhibits rapid bactericidal activity at concentrations close to its minimum inhibitory concentration (MIC).[1] This document serves as a comprehensive resource for researchers, summarizing key quantitative data, outlining detailed experimental methodologies, and visualizing the underlying biological and experimental processes.

Mechanism of Action

Ramoplanin's primary mode of action is the disruption of peptidoglycan biosynthesis, an essential process for maintaining the integrity of the bacterial cell wall.[2] Unlike glycopeptide antibiotics that target the D-Ala-D-Ala terminus of peptidoglycan precursors, Ramoplanin acts at an earlier stage.[3] It forms a dimeric complex that specifically binds to Lipid II, a crucial glycosyl-lipid intermediate in the cell wall synthesis pathway.[4][5] This binding effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (also known as transglycosylases), thereby inhibiting the polymerization of the glycan backbone of peptidoglycan.[4][6] This targeted disruption leads to a weakened cell wall and subsequent cell lysis.[1]

Below is a diagram illustrating the bacterial peptidoglycan synthesis pathway and the inhibitory action of Ramoplanin.

In Vitro Activity Against Gram-Positive Pathogens

Ramoplanin demonstrates potent in vitro activity against a wide range of clinically significant Gram-positive bacteria. This includes activity against strains resistant to other classes of antibiotics.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Ramoplanin against various Gram-positive pathogens as reported in the literature. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), or as a range of observed MICs.

Table 1: Ramoplanin Activity against Staphylococcus species

| Organism | Oxacillin Susceptibility | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Susceptible | - | ≤0.25 | - | - | [7] |

| Staphylococcus aureus | Resistant (MRSA) | 162 | - | - | 0.5 | [8] |

| Coagulase-negative staphylococci | - | - | - | 0.5 | 1 | [9] |

| S. epidermidis | - | 352 | - | - | - | [9] |

| S. haemolyticus | - | 133 | - | - | - | [9] |

Table 2: Ramoplanin Activity against Enterococcus species

| Organism | Vancomycin Susceptibility | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterococcus spp. | Resistant (VRE) | 92 | - | - | 0.5 | [10] |

| Enterococcus spp. | - | 65 | - | - | - | [11][12] |

Table 3: Ramoplanin Activity against Clostridium difficile

| Organism | Susceptibility Profile | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium difficile | Toxigenic clinical isolates | 105 | 0.03 - 0.5 | 0.25 | 0.25 | |

| Clostridium difficile | Reduced vancomycin susceptibility | 8 | 0.12 - 0.25 | 0.25 | 0.25 | |

| Clostridium difficile | Metronidazole resistant | 6 | 0.06 - 0.25 | 0.12 | 0.25 |

Table 4: Ramoplanin Activity against Other Gram-Positive Pathogens

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Lactobacillus spp. | 23 | ≤0.25 | - | |

| Leuconostoc spp. | 14 | ≤0.25 | - | |

| Pediococcus spp. | 3 | ≤0.25 | - | |

| Streptococcus pneumoniae | - | - | - | [7] |

Experimental Protocols

Accurate and reproducible assessment of Ramoplanin's antimicrobial activity is crucial. The following sections provide detailed methodologies for key in vitro experiments based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ramoplanin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Ramoplanin Dilutions:

-

Create a series of twofold dilutions of Ramoplanin in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

-

Prepare Bacterial Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Within 15 minutes of standardization, add 10 µL of the diluted bacterial suspension to each well (except the sterility control).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of Ramoplanin at which there is no visible growth (turbidity) of the microorganism.

-

The workflow for a typical MIC assay is depicted below.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apec.org [apec.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

An In-depth Technical Guide on the Biosynthesis of Ramoplanin in Actinoplanes spp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramoplanin, a potent lipoglycodepsipeptide antibiotic, exhibits significant activity against a range of multidrug-resistant Gram-positive pathogens. Produced by the actinomycete Actinoplanes sp. ATCC 33076 (recently reclassified as Actinoplanes ramoplaninifer), its unique mode of action, involving the sequestration of Lipid II, has made it a subject of intensive research for combating antimicrobial resistance.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of Ramoplanin, focusing on the genetic architecture, enzymatic machinery, and regulatory mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Ramoplanin is a complex natural product comprising a 17-amino acid peptide core, a disaccharide moiety, and an N-terminal fatty acid side chain.[3] It is produced as a complex of three primary factors—A1, A2, and A3—which differ in the structure of their fatty acid side chains.[2] The biosynthetic pathway of Ramoplanin is orchestrated by a large 88.5 kb gene cluster in Actinoplanes sp. ATCC 33076, which houses the genetic blueprint for the non-ribosomal peptide synthetases (NRPSs), fatty acid biosynthetic enzymes, glycosyltransferases, and other tailoring enzymes required for its assembly.[4] Understanding the intricate details of this biosynthetic machinery is crucial for efforts aimed at strain improvement, generation of novel analogs through metabolic engineering, and optimization of fermentation processes.

The Ramoplanin Biosynthetic Gene Cluster

The Ramoplanin biosynthetic gene cluster from Actinoplanes sp. ATCC 33076 contains 33 open reading frames (ORFs) that direct the synthesis of this complex antibiotic.[4] The functions of many of these genes have been putatively assigned based on homology to known enzymes from other antibiotic biosynthetic pathways.

Table 1: Key Genes in the Ramoplanin Biosynthetic Cluster and Their Proposed Functions

| Gene (ORF) | Proposed Function |

| Fatty Acid Biosynthesis & Acylation | |

| ramo9, ramo15 | Type II thioesterases |

| ramo16 | NAD-dependent β-ketoacyl reductase |

| ramo24, ramo25 | FAD-dependent dehydrogenases |

| ramo26 | Acyl-CoA ligase |

| ramo27 | Acyl carrier protein (ACP) |

| Non-Ribosomal Peptide Synthesis (NRPS) | |

| ramo12 | NRPS module for Asn1 and Asn2 |

| ramo13 | NRPS modules for residues 3-9 |

| ramo14 | NRPS modules for residues 10-17, includes a thioesterase (TE) domain for cyclization |

| ramo17 | NRPS module for Thr8 |

| Precursor Biosynthesis | |

| ramo4, ramo6, ramo7, ramo30 | Biosynthesis of 4-hydroxyphenylglycine (Hpg) |

| ramo28 | Chorismate mutase |

| Tailoring Enzymes | |

| ramo10 | Polypeptide tailoring |

| ramo20 | Halogenase (chlorination of Hpg17) |

| Glycosylation | |

| ramo29 | Putative mannosyltransferase |

| Regulation & Resistance | |

| ramo2, ramo8, ramo23, ramo31 | Antibiotic export and producer resistance |

| ramo5, ramo21, ramo22, ramo33 | Transcriptional regulation |

The Biosynthetic Pathway of Ramoplanin

The biosynthesis of Ramoplanin is a multi-step process involving the coordinated action of numerous enzymes. The overall pathway can be divided into four main stages: (1) synthesis of precursors, including the fatty acid side chain and non-proteinogenic amino acids; (2) assembly of the lipopeptide backbone by the NRPS machinery; (3) tailoring modifications of the peptide core; and (4) glycosylation.

References

Ramoplanin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectrum of activity of ramoplanin, a potent glycolipodepsipeptide antibiotic, against a wide range of anaerobic bacteria. Ramoplanin's unique mechanism of action and its efficacy against clinically relevant anaerobes, including antibiotic-resistant strains, make it a subject of significant interest in the field of antimicrobial research and development. This document provides a comprehensive overview of its in vitro activity, the methodologies used for its evaluation, and a visualization of its molecular target.

Introduction

Ramoplanin is a novel antibiotic with demonstrated bactericidal activity against a broad spectrum of Gram-positive aerobic and anaerobic bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall peptidoglycan synthesis.[2] Specifically, ramoplanin targets and binds to Lipid II, a crucial intermediate in the peptidoglycan biosynthesis pathway, thereby preventing the transglycosylation step.[4][5][6] This mode of action is distinct from many other classes of antibiotics, and to date, significant clinical or laboratory-generated resistance to ramoplanin has not been reported.[7] Given the challenges posed by anaerobic infections, particularly those caused by organisms like Clostridium difficile, understanding the full spectrum of ramoplanin's activity is paramount for its potential clinical applications.

In Vitro Spectrum of Activity

Ramoplanin demonstrates potent activity against a wide array of Gram-positive anaerobic bacteria. Conversely, its activity against Gram-negative anaerobes is generally poor. The following tables summarize the minimum inhibitory concentration (MIC) data for ramoplanin against various anaerobic species, providing a quantitative measure of its efficacy.

Table 1: Ramoplanin Activity Against Gram-Positive Anaerobic Bacilli

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridium difficile | 18 | 0.25 - 0.5 | - | - |

| Clostridium innocuum | 19 | 0.06 - 0.25 | - | - |

| Clostridium spp. | 426 | - | - | >256 |

| Eubacterium spp. | - | ≤0.25 | - | - |

| Actinomyces spp. | - | ≤0.25 | - | - |

| Propionibacterium spp. | - | ≤0.25 | - | - |

Data compiled from multiple sources.[6][8][9]

Table 2: Ramoplanin Activity Against Gram-Positive Anaerobic Cocci

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Peptostreptococcus spp. | - | ≤0.25 | - | - |

| Anaerobic cocci | 114 | - | - | >256 |

Data compiled from multiple sources.[6][8]

Table 3: Ramoplanin Activity Against Gram-Negative Anaerobic Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 89 | ≥256 | - | >256 |

| Other Bacteroides spp. | 16 | - | - | >256 |

| Prevotella spp. | 22 | ≤4 - >256 | - | - |

| Porphyromonas spp. | - | ≤4 | - | - |

| Fusobacterium mortiferum-varium group | - | ≥256 | - | - |

| Veillonella spp. | - | ≥256 | - | >256 |

| Other Gram-negative rods | 56 | - | - | >256 |

Data compiled from multiple sources.[6][8][9]

Experimental Protocols

The in vitro activity of ramoplanin against anaerobic bacteria is predominantly determined using the agar dilution method, with the NCCLS (now CLSI) approved Wadsworth brucella laked-blood agar dilution method being a frequently cited standard.[8]

Agar Dilution Method for Anaerobic Susceptibility Testing

This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

1. Preparation of Antimicrobial Stock Solutions:

-

Ramoplanin is dissolved in a suitable solvent to create a high-concentration stock solution.

-

A series of twofold serial dilutions are then prepared from the stock solution.

2. Preparation of Agar Plates:

-

Molten and cooled Brucella laked-blood agar is supplemented with the different concentrations of ramoplanin.

-

The agar is poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

3. Inoculum Preparation:

-

A standardized inoculum of the anaerobic bacterial strain to be tested is prepared. This typically involves suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

4. Inoculation of Plates:

-

A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate. A multipoint inoculator is often used to test multiple isolates simultaneously.

5. Incubation:

-

The inoculated plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

6. Determination of MIC:

-

The MIC is defined as the lowest concentration of ramoplanin that completely inhibits the visible growth of the bacteria on the agar plate.

Visualizations

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ramoplanin exerts its bactericidal effect by interrupting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The following diagram illustrates the key steps in the peptidoglycan synthesis pathway and the point of inhibition by ramoplanin.

Caption: Ramoplanin's mechanism of action targeting Lipid II.

Experimental Workflow: Agar Dilution for MIC Determination

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of ramoplanin against anaerobic bacteria using the agar dilution method.

Caption: Workflow for MIC determination by agar dilution.

Conclusion

Ramoplanin exhibits a potent and selective spectrum of activity against Gram-positive anaerobic bacteria, including clinically significant species such as Clostridium difficile. Its efficacy against these organisms, coupled with a novel mechanism of action that circumvents common resistance pathways, underscores its potential as a valuable therapeutic agent. The poor activity of ramoplanin against Gram-negative anaerobes may also be advantageous in certain clinical scenarios by minimizing disruption to the gut microbiota's Gram-negative commensals. Further research and clinical trials are warranted to fully elucidate the therapeutic role of ramoplanin in the management of anaerobic infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 肽聚糖結構與生物合成 [sigmaaldrich.com]

- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wise.fau.edu [wise.fau.edu]

- 6. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. In vitro activity of ramoplanin and comparator drugs against anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ramoplanin's Interaction with Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramoplanin is a potent lipoglycodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the disruption of the bacterial cell wall biosynthesis through a high-affinity interaction with Lipid II, a crucial precursor in the peptidoglycan synthesis pathway. This interaction effectively sequesters Lipid II, preventing its utilization by transglycosylases and thereby inhibiting the formation of the protective peptidoglycan layer. At bactericidal concentrations, Ramoplanin also induces membrane depolarization, contributing to its rapid bactericidal activity. This technical guide provides an in-depth overview of Ramoplanin's interaction with bacterial membranes, including its molecular mechanism of action, quantitative data on its activity, detailed experimental protocols for studying these interactions, and a summary of the downstream cellular signaling events.

Mechanism of Action

Ramoplanin's primary mode of action is the inhibition of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall.[2][3] Unlike glycopeptide antibiotics such as vancomycin, which bind to the D-Ala-D-Ala terminus of the Lipid II pentapeptide, Ramoplanin targets the pyrophosphate moiety of Lipid II.[4]

Dimeric Binding to Lipid II

Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to Lipid II.[2] This dimeric complex effectively sequesters the Lipid II substrate, preventing its polymerization into the growing peptidoglycan chain. The stoichiometry of this inhibitory species is 2:1 (Ramoplanin:Lipid II).[2] The apparent dissociation constant (Kd) for this interaction is in the nanomolar range, indicating a very high-affinity binding, which is thought to be further stabilized by the formation of higher-order complexes.[2]

Membrane Anchoring and Depolarization

The lipophilic acyl chain of Ramoplanin facilitates its anchoring to the bacterial membrane, positioning it for interaction with Lipid II at the membrane-cell wall interface.[5] While the primary target is Lipid II, at concentrations at or above its minimal bactericidal concentration (MBC), Ramoplanin has been shown to induce dose-dependent depolarization of the bacterial membrane in Staphylococcus aureus.[3][5] This secondary mechanism, likely contributing to its rapid bactericidal effect, involves the dissipation of the membrane potential.[3][5]

Quantitative Data

The following tables summarize key quantitative data regarding Ramoplanin's activity and membrane interaction.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ramoplanin Against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.25 | - | - |

| Staphylococcus aureus (Oxacillin-resistant) | ≤0.25 | - | - |

| Coagulase-negative staphylococci | ≤0.25 | 0.5 | 1 |

| Enterococcus faecium (Vancomycin-resistant) | 0.25-0.5 | 0.5 | 0.5 |

| Enterococcus faecalis (Vancomycin-resistant) | 0.5 | 0.5 | 0.5 |

| Lactobacillus spp. | 0.125-0.25 | 0.125 | 0.25 |

| Leuconostoc spp. | ≤0.06-0.25 | 0.125 | 0.125 |

| Pediococcus spp. | 0.125-0.25 | - | - |

Data compiled from multiple sources.

Table 2: Ramoplanin Interaction Parameters

| Parameter | Value | Organism/System |

| Ramoplanin:Lipid II Stoichiometry | 2:1 | In vitro |

| Apparent Dissociation Constant (Kd) for Lipid II | Nanomolar range | In vitro |

| MIC against MSSA ATCC 25923 | 2 µg/mL | S. aureus |

| MBC against MSSA ATCC 25923 | 4 µg/mL | S. aureus |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Ramoplanin's interaction with bacterial membranes.

Bacterial Membrane Depolarization Assay

This assay measures changes in the bacterial cytoplasmic membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Materials:

-

Bacterial culture in logarithmic growth phase (e.g., S. aureus ATCC 25923)

-

5 mM HEPES buffer with 20 mM glucose, pH 7.2

-

DiSC3(5) stock solution (in DMSO)

-

Ramoplanin solution

-

Fluorometer with excitation at 622 nm and emission at 670 nm

Procedure:

-

Grow bacteria to mid-log phase (OD600 ≈ 0.5).

-

Harvest cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the cell pellet in HEPES buffer to an OD600 of 0.05.

-

Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

Transfer 2 mL of the cell suspension to a cuvette and place it in the fluorometer.

-

Record the baseline fluorescence for approximately 100 seconds.

-

Add the desired concentration of Ramoplanin to the cuvette and continue recording the fluorescence.

-

An increase in fluorescence intensity indicates membrane depolarization as the dye is released from the cells and de-quenches.

Surface Plasmon Resonance (SPR) for Membrane Binding Analysis

SPR can be used to study the binding of Ramoplanin to model lipid membranes in real-time.

Materials:

-

SPR instrument with an L1 sensor chip

-

Liposomes (e.g., POPC:POPG 8:2 for bacterial membrane mimic)

-

Ramoplanin solutions at various concentrations

-

Running buffer (e.g., HBS-N)

Procedure:

-

Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by sonication or extrusion.

-

Immobilize the liposomes onto the L1 sensor chip according to the manufacturer's instructions to create a stable lipid bilayer.

-

Inject a series of Ramoplanin concentrations over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation of Ramoplanin.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the resulting sensorgrams to determine binding kinetics and affinity.

Transmission Electron Microscopy (TEM) of Ramoplanin-Treated Bacteria

TEM is employed to visualize the morphological changes in bacteria upon treatment with Ramoplanin.

Materials:

-

Bacterial culture (e.g., S. aureus)

-

Ramoplanin solution

-

Fixatives: 2.5% glutaraldehyde in 0.1 M cacodylate buffer

-

Post-fixative: 1% osmium tetroxide

-

Stains: Uranyl acetate and lead citrate

-

Dehydration agents: Graded ethanol series

-

Embedding resin (e.g., Epon)

Procedure:

-

Treat mid-log phase bacterial cells with Ramoplanin (e.g., at MIC or MBC) for a specified time (e.g., 1-3 hours).

-

Harvest the cells by centrifugation.

-

Fix the cell pellet with glutaraldehyde solution for at least 1 hour at room temperature.

-

Wash the cells with cacodylate buffer.

-

Post-fix with osmium tetroxide for 1 hour.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with embedding resin and polymerize.

-

Cut ultrathin sections using an ultramicrotome.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to observe changes in cell wall thickness, septal formation, and membrane integrity.[5]

Signaling Pathways and Cellular Response

The inhibition of cell wall synthesis by Ramoplanin triggers a cellular stress response in bacteria, primarily mediated by two-component systems (TCS).

The LiaRS Two-Component System

In Bacillus subtilis and other Gram-positive bacteria, the LiaRS (formerly YvqCE) two-component system is a key sensor of cell envelope stress.[6] Ramoplanin, along with other antibiotics that interfere with the Lipid II cycle, is a potent inducer of the liaI promoter, which is regulated by the LiaRS system.[6]

Mechanism of Induction:

-

Sensing: The histidine kinase LiaS, a membrane-associated sensor, detects the perturbation in the cell envelope caused by the sequestration of Lipid II by Ramoplanin.

-

Phosphorylation: Upon sensing the stress, LiaS autophosphorylates and then transfers the phosphate group to its cognate response regulator, LiaR.

-

Transcriptional Regulation: Phosphorylated LiaR acts as a transcriptional activator, binding to the promoter of the liaI operon and upregulating the expression of genes involved in the cell envelope stress response.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

References

- 1. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]

- 2. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ramoplanin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-positive bacteria to Ramoplanin, a lipoglycodepsipeptide antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing.

Introduction

Ramoplanin is an antimicrobial agent with potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial cell wall synthesis by interfering with the transglycosylation step of peptidoglycan formation. Accurate and reproducible in vitro susceptibility testing is crucial for research and development of this compound. This document outlines the recommended methods for determining the minimal inhibitory concentration (MIC) of Ramoplanin.

Key Considerations for Ramoplanin Susceptibility Testing

A critical aspect of Ramoplanin testing is its propensity to adsorb to plastic surfaces. This can lead to falsely elevated MIC values in broth microdilution assays. To mitigate this, the addition of a small amount of protein, such as bovine serum albumin (BSA), to the broth medium is essential to obtain reliable results.

Data Presentation

Table 1: Interpretive Criteria for Ramoplanin Susceptibility

| Method | Drug Content | Zone Diameter (mm) | MIC (µg/mL) | Interpretation |

| Disk Diffusion | 60 µg | ≥ 11 | - | Susceptible |

| Broth Microdilution | - | - | ≤ 2.0 | Susceptible |

Criteria for resistance have not been established.

Table 2: Ramoplanin MIC Data for Quality Control (QC) Strains

| Organism | ATCC® No. | Method | Ramoplanin MIC (µg/mL) |

| Staphylococcus aureus | 25923 | Broth Microdilution | 2 |

Note: Officially established QC ranges for Ramoplanin have not been published by standards organizations such as CLSI or EUCAST. The value for S. aureus ATCC 25923 is based on published data and can be used as a reference point.[1] It is highly recommended that individual laboratories establish their own internal QC ranges and monitor the performance of the assays. Other relevant QC strains for Gram-positive testing include Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid medium performed in a 96-well microtiter plate.

Materials:

-

Ramoplanin powder

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bovine Serum Albumin (BSA)

-

96-well sterile microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Ramoplanin Stock Solution:

-

Prepare a stock solution of Ramoplanin at a concentration of 1280 µg/mL in DMSO. Ensure the powder is fully dissolved. Further dilutions should be made in sterile distilled water or the test medium.

-

-

Preparation of Working Solutions in Microtiter Plates:

-

Prepare a series of two-fold dilutions of Ramoplanin in CAMHB supplemented with 0.02% BSA. The final volume in each well should be 50 µL, and the concentrations should typically range from 16 µg/mL to 0.015 µg/mL.

-

Include a growth control well (broth with BSA, no antibiotic) and a sterility control well (uninoculated broth with BSA).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Ramoplanin that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

-

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then spotted.

Materials:

-

Ramoplanin powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Inoculum replicating device

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of Ramoplanin solutions in a suitable solvent at 10 times the desired final concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each Ramoplanin solution to 9 parts of molten agar, mix thoroughly, and pour into sterile petri dishes. Allow the plates to solidify. The final concentrations should typically range from 16 µg/mL to 0.015 µg/mL.

-

Prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Ramoplanin that completely inhibits visible bacterial growth (disregarding a single colony or a faint haze).

-

Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to a fixed amount of antibiotic impregnated on a paper disk.

Materials:

-

60 µg Ramoplanin disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

-

Application of Disks:

-

Allow the plate to dry for a few minutes.

-

Aseptically apply a 60 µg Ramoplanin disk to the surface of the agar. Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

-

Reading the Results:

-

Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the results based on the criteria in Table 1.

-

Visualizations

References

Application Notes and Protocols: A Comparative Analysis of Agar Dilution and Broth Microdilution for Ramoplanin MIC Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of two common methods for determining the Minimum Inhibitory Concentration (MIC) of the glycolipodepsipeptide antibiotic, Ramoplanin: agar dilution and broth microdilution. It includes a summary of comparative data, detailed experimental protocols, and workflow diagrams to guide researchers in selecting and performing the appropriate assay for their needs.

Introduction

Ramoplanin is a potent antibiotic with activity against a broad range of Gram-positive bacteria. Accurate determination of its MIC is crucial for susceptibility testing, drug development, and surveillance studies. While both agar dilution and broth microdilution are standard methods for MIC testing, they can yield different results for Ramoplanin due to the physicochemical properties of the compound.

Studies have shown that broth microdilution assays can produce significantly higher Ramoplanin MIC values compared to agar dilution.[1][2][3] This discrepancy is largely attributed to the adsorption of Ramoplanin to the plastic surfaces of the microtiter plates used in broth microdilution.[3] This issue can be effectively mitigated by the addition of a small amount of bovine serum albumin (BSA) to the broth medium, which prevents the drug from binding to the plastic.[1][2][3][4] When BSA is included, the results of the two methods show a high degree of correlation.[1][2]

This application note will delve into the nuances of each method, providing standardized protocols to ensure accurate and reproducible Ramoplanin MIC determination.

Data Presentation: Comparison of MIC Values

The following table summarizes the key differences in Ramoplanin MIC values obtained by agar dilution and broth microdilution, with and without the addition of BSA.

| Method | Key Characteristics | Ramoplanin MIC Profile |

| Agar Dilution | Ramoplanin is incorporated directly into the solid agar medium. | Considered a reference method, providing consistent and reliable MIC values. |

| Broth Microdilution (Standard) | Serial dilutions of Ramoplanin are made in broth within plastic microtiter plates. | Tends to yield falsely elevated MIC values (up to 5 doubling dilutions higher than agar dilution) due to drug adsorption to the plastic.[1][2] |

| Broth Microdilution (with 0.02% BSA) | Similar to the standard method, but the broth is supplemented with 0.02% BSA. | The addition of BSA prevents Ramoplanin adsorption, resulting in MIC values that are equivalent to those obtained by the agar dilution method.[1][3][4] |

Experimental Protocols

The following are detailed protocols for performing agar dilution and broth microdilution for Ramoplanin MIC determination, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Protocol 1: Agar Dilution for Ramoplanin MIC

This method involves incorporating Ramoplanin into an agar medium and then inoculating the surface with the test organism.

Materials:

-

Ramoplanin powder

-

Appropriate solvent for Ramoplanin (e.g., water)[6]

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture in the logarithmic growth phase

-

0.85% sterile saline or broth for inoculum preparation

-

McFarland 0.5 turbidity standard

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Ramoplanin Stock Solution: Prepare a stock solution of Ramoplanin at a concentration of 1280 µg/mL in a suitable solvent.

-

Preparation of Agar Plates:

-

Melt MHA and cool to 45-50°C in a water bath.

-

Prepare a series of two-fold dilutions of the Ramoplanin stock solution.

-

Add 1 part of each Ramoplanin dilution to 9 parts of molten MHA to achieve the final desired concentrations (e.g., 0.06 to 64 µg/mL). Mix thoroughly but gently to avoid bubbles.

-

Pour the agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature.

-

Prepare a growth control plate containing no Ramoplanin.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the adjusted inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot upon inoculation.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each Ramoplanin-containing agar plate and the control plate with the prepared bacterial suspension.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Ramoplanin that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded. The growth control plate should show confluent growth.

Protocol 2: Broth Microdilution for Ramoplanin MIC

This method involves preparing serial dilutions of Ramoplanin in a broth medium within a 96-well microtiter plate. The addition of BSA is critical for accurate results.

Materials:

-

Ramoplanin powder

-

Appropriate solvent for Ramoplanin

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bovine Serum Albumin (BSA)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.85% sterile saline for inoculum preparation

-

McFarland 0.5 turbidity standard

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Procedure:

-

Preparation of Ramoplanin Stock Solution: Prepare a stock solution of Ramoplanin as described in the agar dilution protocol.

-

Preparation of BSA-supplemented CAMHB: Prepare CAMHB according to the manufacturer's instructions. Add BSA to a final concentration of 0.02%.[1][3][4]

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of the BSA-supplemented CAMHB into each well of a 96-well plate.

-

Prepare serial two-fold dilutions of the Ramoplanin stock solution directly in the microtiter plate to achieve the final desired concentrations.

-

Leave one well with no Ramoplanin as a positive growth control and another well with uninoculated broth as a negative sterility control.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard as described in the agar dilution protocol.

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Ramoplanin that shows no visible growth (i.e., the first clear well). The growth control well should be turbid, and the sterility control well should remain clear.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the agar dilution and broth microdilution methods.

Caption: Workflow for Ramoplanin Agar Dilution MIC Testing.

Caption: Workflow for Ramoplanin Broth Microdilution MIC Testing.

Conclusion